molecular formula C18H20FNO3 B13435574 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate

3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate

Cat. No.: B13435574
M. Wt: 317.4 g/mol
InChI Key: IDDCSZKZWMTOPB-ZDUSSCGKSA-N
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Description

3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.355 g/mol . This compound is a derivative of safinamide, which is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders.

Preparation Methods

The synthesis of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves several steps, including the use of Suzuki–Miyaura coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The process typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: As a derivative of safinamide, it is investigated for its potential therapeutic effects in neurological disorders.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit enzymes involved in the mitochondrial respiration chain, similar to other compounds that inhibit succinate dehydrogenase . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the reduction of oxidative stress.

Comparison with Similar Compounds

3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C18H20FNO3

Molecular Weight

317.4 g/mol

IUPAC Name

methyl (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoate

InChI

InChI=1S/C18H20FNO3/c1-13(18(21)22-2)20-11-14-6-8-17(9-7-14)23-12-15-4-3-5-16(19)10-15/h3-10,13,20H,11-12H2,1-2H3/t13-/m0/s1

InChI Key

IDDCSZKZWMTOPB-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Canonical SMILES

CC(C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

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